Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate
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Overview
Description
Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate is a heterocyclic compound that contains a thiazole ring and a picolinate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with ethyl 6-bromopicolinate under appropriate conditions to yield the final product . Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Ethyl 6-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)picolinate can be compared with other similar compounds, such as:
Ethyl 6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)picolinate: This compound has similar structural features but with ethoxy groups instead of methoxy groups, which may affect its biological activity and chemical reactivity.
Thiazole derivatives: Other thiazole derivatives with different substituents on the thiazole ring can exhibit varying biological activities and properties.
Properties
Molecular Formula |
C19H18N2O4S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 6-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-4-25-19(22)14-7-5-6-13(20-14)15-11-26-18(21-15)12-8-9-16(23-2)17(10-12)24-3/h5-11H,4H2,1-3H3 |
InChI Key |
AKYMEMNLVYDVEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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